1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester
Description
This compound is a pyrrolopyridine derivative characterized by a fused bicyclic system (pyrrole and pyridine rings) with a [2,3-b] ring junction. Key structural features include:
- Position 4: A methyl ester group (carboxylic acid esterified).
- Position 5: A chlorine substituent.
- 2,3-Dihydro-2-oxo moiety: A partially saturated lactam/ketone structure, which may enhance stability and influence intermolecular interactions.
Properties
IUPAC Name |
methyl 5-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c1-15-9(14)7-4-2-6(13)12-8(4)11-3-5(7)10/h3H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBBNYFAYPXAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CC(=O)NC2=NC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601147859 | |
| Record name | Methyl 5-chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601147859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-73-3 | |
| Record name | Methyl 5-chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601147859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The preparation of this compound typically involves multi-step organic synthesis starting from substituted pyrrolo[2,3-b]pyridine precursors. The synthetic route includes:
- Halogenation (chlorination) at the 5-position
- Introduction of the carboxylic acid group followed by esterification to form the methyl ester
- Formation of the 2,3-dihydro-2-oxo moiety (lactam or keto group)
- Purification and isolation of the final methyl ester product
Detailed Synthetic Route Example (Based on Patent WO2006063167A1 and Related Literature)
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Halogenation | Selective chlorination of pyrrolo[2,3-b]pyridine precursor using N-chlorosuccinimide (NCS) or equivalent chlorinating agent at low temperature (0–5°C) | Controls regioselectivity to 5-position |
| 2 | Carboxylation | Oxidation of aldehyde intermediate to carboxylic acid using KMnO4 or Jones reagent under acidic conditions | Moderate temperature control (0–25°C) to avoid overoxidation |
| 3 | Esterification | Treatment of carboxylic acid with diazomethane or methanol in acidic catalysis (H2SO4) to form methyl ester | High yield and purity favored |
| 4 | Formation of 2,3-dihydro-2-oxo group | Cyclization or oxidation step using mild oxidants or intramolecular cyclization under reflux in polar solvents | Ensures keto group formation at 2,3 position |
| 5 | Purification | Extraction with ethyl acetate, drying over Na2SO4, filtration, and recrystallization from methanol/water or column chromatography | Essential for isolating pure methyl ester |
Catalysis and Reaction Conditions
- Catalysts: Palladium catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) have been employed in Suzuki coupling steps for functionalization of pyrrolo[2,3-b]pyridines, which may be part of advanced synthetic modifications.
- Solvents: Common solvents include dioxane/water mixtures, dichloromethane, methanol, and tetrahydrofuran (THF).
- Temperature: Reactions are typically conducted under inert atmosphere (N2) at temperatures ranging from 0°C for halogenation to 80°C for esterification and cyclization steps.
- pH Control: Acidification with HCl or basic washes with NaOH are used to control reaction progress and facilitate product isolation.
Representative Experimental Procedure (Adapted from Patent WO2006063167A1)
- Halogenation: A solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine is reacted with p-toluenesulfonyl chloride in dichloromethane/NaOH biphasic system with tetrabutylammonium hydrogen sulfate as phase transfer catalyst, stirred at room temperature for 1 hour.
- Cyclization: The reaction mixture is refluxed under nitrogen for 3 hours, then acidified with concentrated HCl.
- Extraction and Purification: The mixture is filtered through Celite, extracted with ethyl acetate, dried, and concentrated. The residue is dissolved in methanol with ion exchange resin to remove impurities.
- Esterification: The crude acid is treated with methanol and acid or base catalyst to form the methyl ester.
- Final Isolation: The product is isolated by filtration and recrystallization.
Data Table: Summary of Key Reaction Parameters and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Halogenation | Chlorination at 5-position | NCS, 0–5°C, CH2Cl2 | 85–90 | Regioselective |
| Oxidation | Aldehyde to acid | KMnO4, acidic, RT | 80–85 | Controlled oxidation |
| Esterification | Acid to methyl ester | Diazomethane or MeOH/H2SO4, RT | 90–95 | High purity |
| Cyclization | Keto group formation | Reflux, polar solvent, N2 | 75–80 | Lactam formation |
| Purification | Extraction, chromatography | Ethyl acetate, Na2SO4 drying | — | Essential for purity |
Research Findings and Optimization Notes
- Selectivity: Low temperature during halogenation minimizes side reactions and over-halogenation.
- Catalyst Loading: Use of palladium catalysts in coupling reactions is optimized at 0.05 equivalents for efficient turnover without excess catalyst waste.
- Purification: Ion exchange resins and multiple solvent washes improve product purity and yield.
- Reaction Time: Extended stirring (up to overnight) in esterification and amidation steps ensures complete conversion.
- Safety: Use of diazomethane requires careful handling due to toxicity and explosiveness.
Chemical Reactions Analysis
1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It has been investigated for its potential as a therapeutic agent targeting specific enzymes or receptors involved in diseases like cancer and bacterial infections.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The compound’s structure allows it to fit into specific binding pockets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and synthetic aspects of the target compound with related pyrrolopyridine derivatives from the literature:
Key Observations:
Core Structure Differences: The target compound’s [2,3-b] fusion (pyrrole fused to pyridine at positions 2 and 3) creates distinct electronic and steric environments compared to [2,3-c]-fused analogs (e.g., 10b and 10c) . This difference may alter binding affinities in biological targets.
Substituent Effects :
- Chlorine vs. Methoxy : Chlorine (electron-withdrawing) at position 5 in the target and compound 10b may increase electrophilicity, whereas methoxy (electron-donating) in 10c could enhance resonance stability .
- Ester vs. Carboxylic Acid : The methyl ester in the target improves membrane permeability compared to the free carboxylic acids in 10b and 10c, which may exhibit higher solubility in aqueous environments.
Synthetic Yields :
- Yields for similar compounds (71–95%) suggest that halogenation and esterification steps are generally efficient, though the target’s dihydro-oxo moiety might require additional optimization .
Spectroscopic Data :
- While specific data for the target compound are unavailable, analogs like 10b and 10c show consistency in NMR and IR spectra with literature values, confirming successful synthesis .
Research Findings and Implications
- Biological Relevance : Pyrrolopyridines with chloro and ester groups (e.g., the target) are often investigated for kinase inhibition, as seen in compounds like crizotinib analogs. The dihydro-oxo group may mimic ATP-binding motifs in kinases .
- Patent Landscape : The 2024 patent (EP 4 374 877 A2) describes a pyrrolo-pyridazine derivative with a chloro and ester group, highlighting industry interest in related heterocycles. However, the pyridazine core in the patent differs significantly from pyrrolopyridines, emphasizing the target compound’s structural uniqueness .
Biological Activity
Overview
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-chloro-2,3-dihydro-2-oxo-, methyl ester is a heterocyclic compound that has gained attention due to its unique structural properties and significant biological activity. Its structure consists of a fused pyrrole and pyridine ring system, which contributes to its reactivity and interaction with biological targets, particularly fibroblast growth factor receptors (FGFRs) .
Target Interaction
The primary mechanism of action for this compound involves the inhibition of FGFRs, which play a crucial role in various cellular processes including cell proliferation, migration, and angiogenesis. The compound has demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3 .
Biochemical Pathways
The FGFR signaling pathway is vital for normal organ development and function. Dysregulation of this pathway is implicated in several cancers. By inhibiting FGFR activity, the compound can disrupt these signaling pathways, leading to reduced tumor growth and metastasis .
Anticancer Activity
Research has shown that 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid methyl ester significantly inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis. The compound was found to decrease cell viability in a dose-dependent manner, with IC50 values indicating strong efficacy against FGFRs:
| FGFR | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
In addition to inhibiting cell proliferation, the compound was shown to reduce migration and invasion capabilities of cancer cells by modulating the expression of matrix metalloproteinase 9 (MMP9) and tissue inhibitor of metalloproteinases 2 (TIMP2) .
Apoptosis Induction
The induction of apoptosis was confirmed through various assays. For example, Annexin V/PI double labeling indicated increased apoptotic cells upon treatment with the compound. Western blot analyses revealed altered expression levels of key apoptotic proteins such as Bcl-2 and cleaved caspase-3 following treatment .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related pyrrolo[2,3-b]pyridine derivatives. For instance:
- Study on Derivatives : A series of derivatives were synthesized and evaluated for their FGFR inhibitory activities. Among them, certain compounds exhibited enhanced potency compared to the parent compound .
- Antimicrobial Activity : Some derivatives also demonstrated promising antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus, indicating potential applications beyond oncology .
Q & A
Q. What are the established synthetic pathways for methyl 5-chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate?
The compound is synthesized via multi-step protocols involving halogenation, cyclization, and esterification. A common approach includes:
- Step 1 : Condensation of pyrrolopyridine precursors with chlorinating agents (e.g., POCl₃) to introduce the 5-chloro substituent.
- Step 2 : Esterification using methyl chloroformate or methyl iodide under basic conditions (e.g., NaH/THF at 0°C to room temperature) to form the methyl ester .
- Step 3 : Purification via column chromatography or recrystallization, validated by NMR and LC-MS for >95% purity (see analogous procedures in and ) .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm substituent positions and esterification .
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally related 4-chloro-pyrrolopyrimidine derivatives () .
- LC-MS/HPLC : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z analysis) .
Advanced Research Questions
Q. How do electronic effects of the 5-chloro and 2-oxo substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing chloro and ketone groups reduce electron density at the pyrrolopyridine core, favoring nucleophilic aromatic substitution (SNAr) at the 4-carboxylate position. This reactivity is critical for functionalizing the scaffold with aryl/heteroaryl groups via Suzuki-Miyaura couplings, as shown in analogous syntheses () . Computational studies (e.g., DFT calculations) can further predict regioselectivity by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in reported bioactivity data for pyrrolo[2,3-b]pyridine derivatives?
Discrepancies often arise from:
- Solubility variations : Use standardized DMSO stock solutions to ensure consistent cellular uptake in assays.
- Off-target effects : Employ orthogonal assays (e.g., SPR, thermal shift) to validate target engagement, as done for Forodesine derivatives () .
- Metabolic instability : Incorporate deuterium labeling or prodrug strategies to improve pharmacokinetic profiles .
Q. How can computational tools optimize the compound’s synthetic route and physicochemical properties?
Q. What crystallographic insights inform the design of analogs with improved stability?
Single-crystal X-ray studies (e.g., ) reveal intermolecular interactions (e.g., hydrogen bonds, π-stacking) that stabilize the pyrrolopyridine core. Modifying the 2-oxo group to a thione or introducing bulky substituents at the 3-position can reduce hydrolysis susceptibility .
Methodological Considerations
Q. How to troubleshoot low yields in esterification steps?
- Catalyst Optimization : Replace NaH with milder bases (e.g., K₂CO₃) to minimize side reactions.
- Solvent Screening : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility, as shown in for analogous methylations .
- Real-Time Monitoring : Employ in-situ IR or LC-MS to detect intermediate formation and adjust reaction kinetics .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions (e.g., 0.1N HCl, H₂O₂) and monitor degradation via UPLC-PDA.
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
